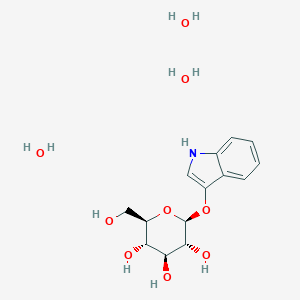
4-Metilumbeliferil beta-D-manopiranósido
Descripción general
Descripción
4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially beta-mannosidase, due to its ability to release a fluorescent product upon enzymatic cleavage .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl beta-D-mannopyranoside is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate in enzyme assays to measure beta-mannosidase activity in various biological samples.
Cell Biology: Employed in studies involving the localization and activity of beta-mannosidase within cells.
Medical Diagnostics: Utilized in diagnostic assays for lysosomal storage disorders such as beta-mannosidosis.
Industrial Applications: Applied in the quality control of enzyme preparations and in the development of enzyme-based products.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-mannopyranoside, also known as Man-b-4MU, is the enzyme β-mannosidase . This enzyme plays a crucial role in the degradation of N-linked glycoproteins and glycolipids .
Mode of Action
Man-b-4MU acts as a fluorogenic substrate for β-mannosidase . When β-mannosidase acts on Man-b-4MU, it cleaves the glycosidic bond, releasing a fluorescent molecule, 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of β-mannosidase activity .
Biochemical Pathways
The action of Man-b-4MU is involved in the broader context of glycan catabolism . β-mannosidase, the enzyme that acts on Man-b-4MU, is responsible for cleaving mannose residues in glycoproteins and glycolipids . The release of 4-methylumbelliferone upon cleavage by β-mannosidase can be used to monitor the activity of this enzyme and, by extension, the progress of these catabolic pathways .
Pharmacokinetics
It is known that the compound is soluble in pyridine , which may influence its absorption and distribution
Result of Action
The cleavage of Man-b-4MU by β-mannosidase results in the release of the fluorescent molecule 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a direct measure of β-mannosidase activity . This can be particularly useful in the study of conditions related to deficiencies or overactivity of β-mannosidase .
Action Environment
It is known that the assays involving man-b-4mu and β-mannosidase are typically performed at ph 70 , indicating that pH could be a significant environmental factor
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate for the enzyme β-mannosidase . It interacts with this enzyme, leading to a reaction that produces a fluorescent product . This property makes it useful in enzyme assays, allowing researchers to monitor enzyme activity .
Cellular Effects
The interactions of 4-Methylumbelliferyl beta-D-mannopyranoside with β-mannosidase can influence various cellular processes . For instance, it has been used to monitor bacterial growth as a function of the endoglycosidase activity .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl beta-D-mannopyranoside involves its interaction with the enzyme β-mannosidase . When this compound is metabolized by β-mannosidase, it releases 4-methylumbelliferone, a fluorescent product . This fluorescence can be quantified, providing a measure of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl beta-D-mannopyranoside can change over time . The fluorescence produced by its interaction with β-mannosidase can be monitored over time, providing insights into the stability and long-term effects of this compound on cellular function .
Metabolic Pathways
4-Methylumbelliferyl beta-D-mannopyranoside is involved in the metabolic pathway related to the activity of the enzyme β-mannosidase
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an anhydrous environment and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of 4-Methylumbelliferyl beta-D-mannopyranoside may involve the use of automated synthesis equipment to ensure consistency and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve a high level of purity (≥98%) .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl beta-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
Reagents: Beta-mannosidase enzyme, buffer solutions (e.g., sodium acetate buffer, pH 5.0)
Conditions: The enzymatic reaction is typically carried out at a pH range of 4.5-6.0 and a temperature of 37°C.
Major Products
The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl beta-D-mannopyranoside is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .
Comparación Con Compuestos Similares
4-Methylumbelliferyl beta-D-mannopyranoside is unique due to its specific interaction with beta-mannosidase. Similar compounds include:
4-Methylumbelliferyl alpha-D-mannopyranoside: Used to study alpha-mannosidase activity.
4-Methylumbelliferyl beta-D-glucopyranoside: A substrate for beta-glucosidase assays.
4-Methylumbelliferyl beta-D-galactopyranoside: Utilized in beta-galactosidase activity studies.
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays .
Propiedades
IUPAC Name |
4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-NZBFACKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020649 | |
| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67909-30-2 | |
| Record name | 4-Methylumbelliferyl-beta-D-mannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methylumbelliferyl beta-D-mannopyranoside in studying β-D-mannosidase?
A: 4-Methylumbelliferyl beta-D-mannopyranoside serves as a synthetic substrate for β-D-mannosidase. [, , , , ] Upon enzymatic cleavage by β-D-mannosidase, the compound releases 4-methylumbelliferone, a fluorescent product. This allows researchers to easily quantify enzyme activity by measuring fluorescence intensity.
Q2: How does the pH level affect the activity of β-D-mannosidase?
A: Research using 4-Methylumbelliferyl beta-D-mannopyranoside as a substrate has shown that β-D-mannosidase exhibits different pH optima depending on its tissue source and subcellular localization. For instance, lysosomal β-D-mannosidase from goat kidney displays a sharp pH optimum at 5.5. [] In contrast, the enzyme in both normal adult and mutant goat liver shows activity over a broader pH range (4.5-8.0), suggesting the presence of both lysosomal and non-lysosomal forms of the enzyme. []
Q3: Can 4-Methylumbelliferyl beta-D-mannopyranoside be used for prenatal diagnosis of β-D-mannosidase deficiency?
A: Studies indicate that 4-Methylumbelliferyl beta-D-mannopyranoside can be utilized for the assessment of β-D-mannosidase activity in human chorionic villi. [, ] This suggests the potential of using this substrate for prenatal diagnosis of β-D-mannosidase deficiency, which can manifest as a lysosomal storage disorder.
Q4: Beyond 4-Methylumbelliferyl beta-D-mannopyranoside, are there other potential inhibitors for β-D-mannosidase?
A: Research suggests that mannose derivatives like p-nitrophenyl-beta-D-thiomannopyranoside and p-aminophenyl-beta-D-thiomannopyranoside inhibit β-D-mannosidase activity. [] These compounds, particularly when immobilized, could be valuable tools for purifying β-D-mannosidase via affinity chromatography.
Q5: How does the activity of β-D-mannosidase change during fetal development?
A: Studies using 4-Methylumbelliferyl beta-D-mannopyranoside as a substrate reveal that total hepatic β-D-mannosidase activity in goats increases as gestation progresses, reaching adult levels in the last 90 days. [] This rise is primarily attributed to the elevated activity of the non-lysosomal isoenzyme. Interestingly, the lysosomal β-D-mannosidase exists as multiple isoenzymes, demonstrating both genetic and developmental distinctions from its non-lysosomal counterpart. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)









![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)
